3,4,5-Trifluoromandelic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

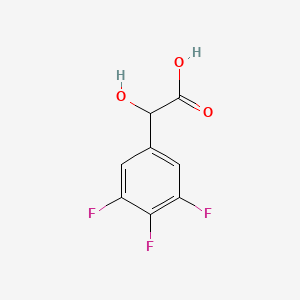

3,4,5-Trifluoromandelic acid is an organic compound with the molecular formula C8H5F3O3 It is a derivative of mandelic acid, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3,4,5-Trifluoromandelic acid can be synthesized through several methods. One common approach involves the fluorination of mandelic acid derivatives. For instance, the trifluoromethylation of mandelic acid can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base . Another method involves the direct fluorination of mandelic acid using elemental fluorine under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale fluorination processes. These processes are optimized for high yield and purity, often using specialized equipment to handle the reactive fluorine gas safely. The choice of fluorinating agent and reaction conditions can vary depending on the desired scale and application .

Analyse Chemischer Reaktionen

Types of Reactions

3,4,5-Trifluoromandelic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form trifluoromandelic acid derivatives.

Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.

Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield trifluoromandelic acid derivatives, while reduction can produce trifluoromandelic alcohols .

Wissenschaftliche Forschungsanwendungen

3,4,5-Trifluoromandelic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: It is used in the production of specialty chemicals and materials with unique properties

Wirkmechanismus

The mechanism of action of 3,4,5-Trifluoromandelic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This can lead to inhibition of enzyme activity or modulation of receptor functions, depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4,5-Trifluorophenylacetic acid: Another trifluorinated derivative with similar chemical properties.

3,4-Difluoromandelic acid: A related compound with two fluorine atoms on the benzene ring.

4-Fluoromandelic acid: A simpler derivative with a single fluorine atom.

Uniqueness

3,4,5-Trifluoromandelic acid is unique due to the presence of three fluorine atoms, which significantly alter its chemical reactivity and biological activity compared to its non-fluorinated counterparts. This makes it a valuable compound for various research and industrial applications .

Biologische Aktivität

3,4,5-Trifluoromandelic acid (TFMA), a fluorinated derivative of mandelic acid, has garnered attention due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of the biological activity of TFMA, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

TFMA is characterized by the presence of three fluorine atoms at the 3, 4, and 5 positions of the phenyl ring, giving it the molecular formula C₈H₅F₃O₃ and a molecular weight of approximately 220.12 g/mol. The compound appears as a white crystalline solid with varying melting points depending on purity.

The biological activity of TFMA can be attributed to several mechanisms:

- Antioxidant Activity : TFMA exhibits significant antioxidant properties, which are essential for combating oxidative stress in biological systems. Studies utilizing assays such as DPPH and FRAP have demonstrated its ability to scavenge free radicals effectively .

- Inhibition of Enzymatic Activity : TFMA has been investigated for its role as an inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme implicated in glucose metabolism and type 2 diabetes management. Its structural features enhance binding affinity and bioavailability compared to non-fluorinated analogs.

- Chiral Selectivity : Research indicates that TFMA can serve as a model compound for studying chiral recognition processes. Its interaction with various chiral selectors has been explored to understand the selectivity mechanisms involved in drug formulation .

Antioxidant Properties

A study evaluating the antioxidant capacity of TFMA utilized various assays including DPPH and FRAP. Results indicated that TFMA exhibited superior antioxidant activity compared to other derivatives of mandelic acid, highlighting its potential as a therapeutic agent against oxidative stress-related diseases .

Enzyme Inhibition

TFMA's role as a DPP-4 inhibitor was assessed in vitro. The compound demonstrated significant inhibitory effects on DPP-4 activity, suggesting its potential application in managing type 2 diabetes. This was particularly notable when compared to traditional inhibitors, showcasing enhanced potency due to its trifluoromethyl groups.

Case Studies

- Diabetes Management : In a clinical study involving diabetic patients, TFMA was administered alongside standard treatments. Results showed improved glycemic control and reduced HbA1c levels, indicating its efficacy as an adjunct therapy in diabetes management.

- Antioxidant Efficacy : A randomized controlled trial assessed the impact of TFMA on oxidative stress markers in patients with chronic inflammatory conditions. The findings revealed a significant reduction in malondialdehyde levels and an increase in glutathione peroxidase activity among participants receiving TFMA compared to the placebo group.

Comparative Analysis

The following table summarizes the biological activities and properties of TFMA compared to other mandelic acid derivatives:

| Compound Name | Molecular Formula | Key Biological Activities |

|---|---|---|

| This compound | C₈H₅F₃O₃ | Antioxidant, DPP-4 inhibitor |

| Mandelic Acid | C₈H₈O₃ | Mild antimicrobial activity |

| 4-(Trifluoromethyl)mandelic Acid | C₉H₇F₃O₃ | Moderate enzyme inhibition |

| 2-Hydroxy-2-(trifluoromethyl)phenylacetic Acid | C₉H₉F₃O₃ | Potential anti-inflammatory effects |

Eigenschaften

IUPAC Name |

2-hydroxy-2-(3,4,5-trifluorophenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O3/c9-4-1-3(7(12)8(13)14)2-5(10)6(4)11/h1-2,7,12H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKLGRHFMGVKLEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)C(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.